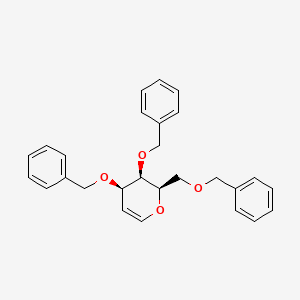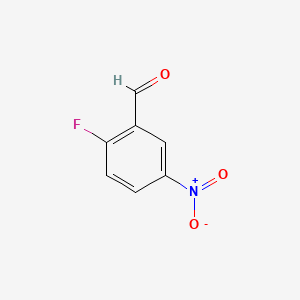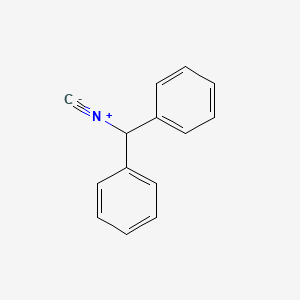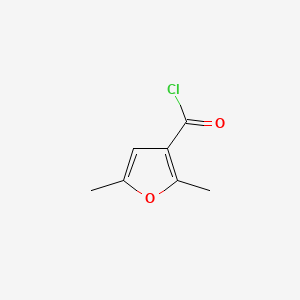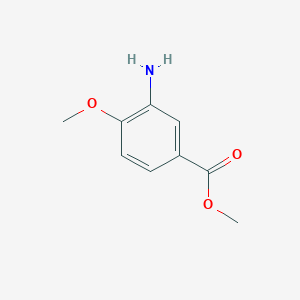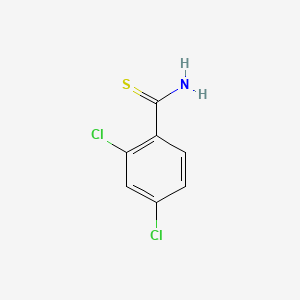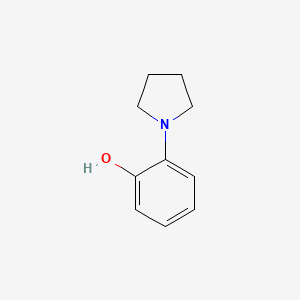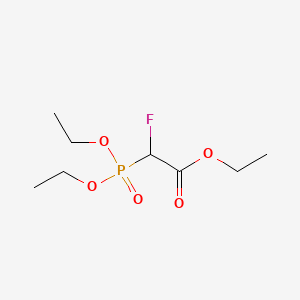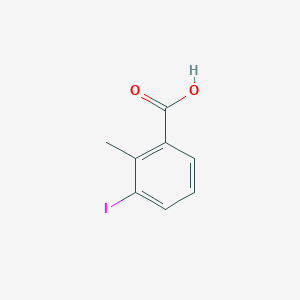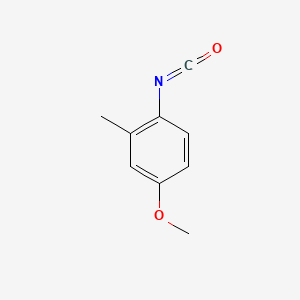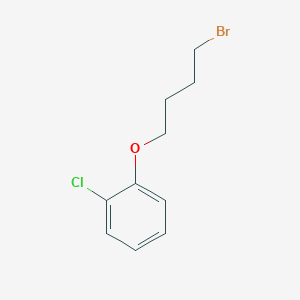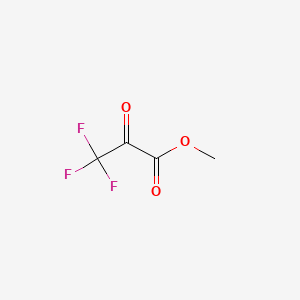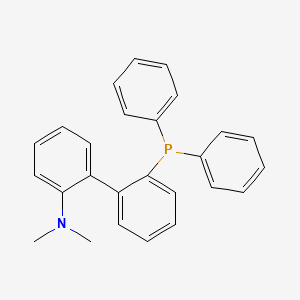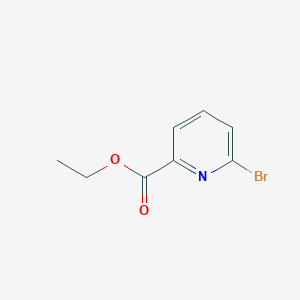
Ethyl 6-bromopyridine-2-carboxylate
Übersicht
Beschreibung
Ethyl 6-bromopyridine-2-carboxylate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a white to yellow crystal or powder .
Synthesis Analysis
The synthesis of Ethyl 6-bromopyridine-2-carboxylate involves the use of organolithium reagents . The reaction conditions include a temperature of -78℃ for 0.5 hours, followed by 3 hours at the same temperature . The mixture is then reacted with ethanol, iodine, and potassium carbonate at temperatures ranging from -78 to 20℃ for 14 hours .Molecular Structure Analysis
The InChI code for Ethyl 6-bromopyridine-2-carboxylate is 1S/C8H8BrNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 6-bromopyridine-2-carboxylate is a solid at 20°C . It has a melting point of 39.0 to 43.0°C . .Wissenschaftliche Forschungsanwendungen
Electrocatalytic Carboxylation
Ethyl 6-bromopyridine-2-carboxylate has been investigated in electrochemical procedures for electrocatalytic carboxylation. In a study, 2-amino-5-bromopyridine was carboxylated using CO2 in an ionic liquid, yielding 6-aminonicotinic acid with high yield and selectivity. This process avoided the use of volatile and toxic solvents, demonstrating the compound's potential in environmentally friendly chemical synthesis (Feng, Huang, Liu, & Wang, 2010).
Grignard Reaction in Pyridine Derivatives
Ethyl 6-bromopyridine-2-carboxylate has applications in the Grignard reaction, which is crucial in the synthesis of various pyridine derivatives. For instance, bromopyridines can react with magnesium and auxiliary reagents like ethyl bromide, forming products significant in pyridine chemistry (Proost & Wibaut, 1940).
Catalyzed Annulation Reactions
In another study, ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, underwent annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process formed highly functionalized tetrahydropyridines, highlighting the utility of ethyl 6-bromopyridine-2-carboxylate in complex organic syntheses (Zhu, Lan, & Kwon, 2003).
Luminescent Lanthanide Complexes
Research into bipyridine carboxylic frameworks has shown that ethyl 6-bromopyridine-2-carboxylate can be used to prepare ligands for luminescent lanthanide complexes. These complexes have shown promising luminescent properties in water at biological pH, suggesting potential applications in bioimaging and sensors (Mameri, Charbonnière, & Ziessel, 2003).
Safety And Hazards
Ethyl 6-bromopyridine-2-carboxylate is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing skin thoroughly after handling .
Eigenschaften
IUPAC Name |
ethyl 6-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-4-3-5-7(9)10-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONBOXSIWCBAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374495 | |
| Record name | ethyl 6-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromopyridine-2-carboxylate | |
CAS RN |
21190-88-5 | |
| Record name | ethyl 6-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 6-Bromopicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

